3,5-Dibromofolic acid
Overview
Description
3,5-Dibromofolic acid is a brominated derivative of folic acid, a member of the B vitamin family. It has the empirical formula C19H17Br2N7O6 and a molecular weight of 599.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromofolic acid typically involves the bromination of folic acid. The process includes the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 3 and 5 positions of the folic acid molecule. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromofolic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3,5-Dibromofolic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromofolic acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The bromine atoms in the compound can influence its binding affinity and reactivity, potentially altering the activity of these enzymes. This can affect various biochemical pathways, including those related to DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The parent compound, essential for DNA synthesis and repair.
3,5-Dibromosalicylic Acid: Another brominated compound with similar structural features but different chemical properties and applications.
Uniqueness
3,5-Dibromofolic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other folic acid derivatives. This makes it a valuable tool in research for studying the effects of bromination on folate metabolism and exploring new synthetic pathways.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dibromobenzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Br2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSIRULHWXBNQB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)NC(CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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